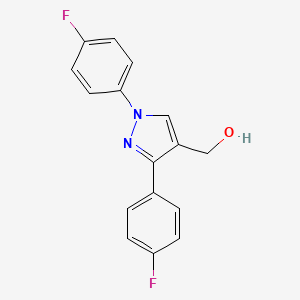

(1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

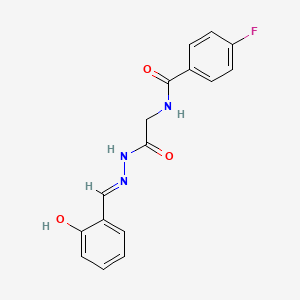

(1,3-ビス(4-フルオロフェニル)-1H-ピラゾール-4-イル)メタノールは、5員環の窒素含有複素環化合物であるピラゾールの類に属する化合物です。この化合物は、ピラゾール環に2つの4-フルオロフェニル基が結合し、4位にメタノール基を持つことを特徴としています。

合成方法

合成経路と反応条件

(1,3-ビス(4-フルオロフェニル)-1H-ピラゾール-4-イル)メタノールの合成は、通常、4,4'-ジフルオロチャルコンとヒドラジン水和物を、水酸化ナトリウムなどの塩基の存在下で反応させることにより行われます。 反応はエタノール溶液中で行われ、生成物は結晶化により得られます 。一般的な反応スキームを以下に示します。

ステップ1: 4,4'-ジフルオロチャルコンとヒドラジン水和物の縮合。

ステップ2: ピラゾール環の環化。

ステップ3: 4位へのメタノール基の導入。

工業的生産方法

(1,3-ビス(4-フルオロフェニル)-1H-ピラゾール-4-イル)メタノールの工業的生産方法は、実験室合成に似ていますが、大量に対応できるようにスケールアップされています。連続式反応器や自動化システムの使用により、生産プロセスの効率と収率を向上させることができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of 4,4’-difluoro chalcone with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solution, and the product is obtained through crystallization . The general reaction scheme is as follows:

Step 1: Condensation of 4,4’-difluoro chalcone with hydrazine hydrate.

Step 2: Cyclization to form the pyrazole ring.

Step 3: Introduction of the methanol group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

反応の種類

(1,3-ビス(4-フルオロフェニル)-1H-ピラゾール-4-イル)メタノールは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、対応するケトンまたはアルデヒドを生成するために酸化することができます。

還元: 還元反応により、この化合物をアルコールまたはアミンに変換することができます。

置換: フェニル環上のフッ素原子は、ハロゲン、アルキル基、またはアリール基などの他の官能基と置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などがあります。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。

置換: ハロゲン (Cl2、Br2) やアルキル化剤 (R-X) などの試薬が、適切な条件下で使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。例えば、酸化によりケトンまたはアルデヒドが生成され、還元によりアルコールまたはアミンが生成される可能性があります。

科学的研究の応用

化学: より複雑な分子や材料の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、抗菌、抗真菌、抗炎症などの生物活性を持つことが示されています.

医学: がん、細菌感染症、炎症性疾患などの疾患の治療に潜在的な治療用途があります。

産業: この化合物は、農薬やその他の工業製品の開発に使用されています。

作用機序

(1,3-ビス(4-フルオロフェニル)-1H-ピラゾール-4-イル)メタノールの作用機序は、特定の分子標的や経路との相互作用に関係しています。この化合物は、様々な生物学的プロセスに関与する酵素や受容体を阻害することができ、その結果、観察される効果が得られます。 例えば、シクロオキシゲナーゼ (COX) 酵素の活性を阻害し、炎症を抑制する可能性があります .

類似化合物との比較

類似化合物

ビス(4-フルオロフェニル)メタノール: ピラゾール環がない、同様の構造的特徴を持つ関連化合物.

1,3-ビス(4-クロロフェニル)-2-エチル-2,3-ジヒドロ-1H-ナフト[1,2-e][1,3]オキサジン: 構造成分が異なるが、同様の生物活性を持つ別の化合物.

独自性

(1,3-ビス(4-フルオロフェニル)-1H-ピラゾール-4-イル)メタノールは、独特の化学的および生物学的特性を与えるピラゾール環の存在により、ユニークです。フェニル環上のフッ素原子は、その安定性と反応性を高め、様々な用途において貴重な化合物となっています。

特性

CAS番号 |

618444-38-5 |

|---|---|

分子式 |

C16H12F2N2O |

分子量 |

286.28 g/mol |

IUPAC名 |

[1,3-bis(4-fluorophenyl)pyrazol-4-yl]methanol |

InChI |

InChI=1S/C16H12F2N2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-9,21H,10H2 |

InChIキー |

VNMZKFVRJLVRFG-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC=C(C=C3)F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-3-cyclopentyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025637.png)

![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12025652.png)

![3-(4-bromophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12025661.png)

![6-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12025662.png)

![6-(3-bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12025668.png)

![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12025682.png)

![2-[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12025688.png)

![(5Z)-3-(4-fluorobenzyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025693.png)

![4-(2-([1,1'-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025699.png)